molecular formula C8H8N4O3S B155343 4-Acetamidobenzenesulfonyl azide CAS No. 2158-14-7

4-Acetamidobenzenesulfonyl azide

Cat. No. B155343
Key on ui cas rn: 2158-14-7
M. Wt: 240.24 g/mol
InChI Key: NTMHWRHEGDRTPD-UHFFFAOYSA-N
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Patent
US04120652

Procedure details

23.4 g (0.1 mole) of p-acetamidobenzenesulfonyl chloride was dissolved in 300 ml of acetone; any solid impurities present were removed by gravity filtration. The acetone solution was added to a one liter Erlenmeyer flask and stirring maintained magnetically. To this solution was added 8.5 g (.13 mole) of sodium azide dissolved in a minimum amount of water. The reaction mixture develops a red-brown color and a solid material was formed over 30 minute reaction time. The resulting slurry was poured into 1.5 l of ice water and solids removed by filtration. The product was crystallized from benzene to give 18.8 g (80% yield).
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[N-:15]=[N+:16]=[N-:17].[Na+]>CC(C)=O.O>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([N:15]=[N+:16]=[N-:17])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
any solid impurities present were removed by gravity filtration
ADDITION
Type
ADDITION
Details
The acetone solution was added to a one liter Erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
maintained magnetically
CUSTOM
Type
CUSTOM
Details
a solid material was formed over 30 minute
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction time
CUSTOM
Type
CUSTOM
Details
removed by filtration
CUSTOM
Type
CUSTOM
Details
The product was crystallized from benzene
CUSTOM
Type
CUSTOM
Details
to give 18.8 g (80% yield)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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